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Compound of Interest

Compound Name:
4-Chloro-6-

(phenylethynyl)pyrimidin-5-amine

CAS No.: 875340-49-1

Cat. No.: B1509474

Get Quote

CAS Registry Number: 875340-49-1 Molecular Formula: C₁₂H₈ClN₃ Molecular Weight: 229.66

g/mol Role: Advanced Intermediate for 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis

Executive Summary
4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a specialized "privileged structure"

intermediate. It serves as the regioselective gateway to 6-substituted-7H-pyrrolo[2,3-

d]pyrimidines (also known as 7-deazapurines). This scaffold is chemically significant because it

mimics the adenine core of ATP, making it a fundamental template for designing Type I and

Type II kinase inhibitors targeting enzymes such as EGFR, BTK, and JAK.

The compound’s value lies in its ortho-disposition of the amine (-NH₂) and the phenylethynyl (-

C≡C-Ph) groups. This geometry is pre-organized for intramolecular cyclization, allowing

researchers to construct the fused pyrrole ring after introducing specific diversity elements, a

strategy often superior to functionalizing a pre-formed core.
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The synthesis of this compound relies on the desymmetrization of 4,6-dichloro-5-

aminopyrimidine. The electron-donating amino group at position 5 deactivates the pyrimidine

ring slightly compared to 4,6-dichloropyrimidine, allowing for controlled mono-substitution.

Core Synthesis: Sonogashira Coupling
The primary route involves a palladium-catalyzed Sonogashira cross-coupling reaction.

Substrate: 4,6-Dichloro-5-aminopyrimidine.[1][2]

Reagent: Phenylacetylene (1.0–1.1 equivalents).

Catalyst System: Pd(PPh₃)₂Cl₂ (3–5 mol%) / CuI (1–2 mol%).

Base/Solvent: Triethylamine (Et₃N) in DMF or THF.

Conditions: 60–80°C under inert atmosphere (Ar/N₂).

Critical Control Point: Stoichiometry is vital. Excess phenylacetylene can lead to the bis-alkynyl

byproduct, which is difficult to separate. The 4-chloro substituent remains intact due to the

steric shielding of the adjacent alkyne and the electronic deactivation from the amine,

preserving it for future nucleophilic aromatic substitution (SₙAr).

Visualization of Synthetic Pathway
The following diagram illustrates the synthesis and subsequent transformation logic.
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Figure 1: Synthetic workflow from the dichloropyrimidine precursor to the fused

pyrrolopyrimidine core.

Reactivity Profile: The Cyclization Gateway
The defining characteristic of 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is its ability to

undergo 5-endo-dig cyclization.

Mechanism of Ring Closure
In the presence of a Lewis acid (CuI, AuCl₃) or strong base (KOtBu), the lone pair of the

exocyclic amine (N-5) attacks the activated alkyne.

Activation: The metal coordinates to the alkyne triple bond, increasing its electrophilicity.

Nucleophilic Attack: The amine nitrogen attacks the β-carbon of the alkyne (relative to the

ring attachment).

Isomerization: A tautomeric shift occurs to aromatize the newly formed pyrrole ring.

This reaction yields 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine. The preservation of the

chlorine atom at position 4 is crucial; it serves as the "handle" for the final step in drug

synthesis—introducing the "hinge-binding" motif (usually an aniline or heterocycle) that

interacts with the kinase ATP pocket.
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Method
Catalyst/Re
agent

Solvent Temp (°C) Yield Notes

Thermal None NMP/DMA 180-200 Low (<40%)

High

degradation

risk.

Base-

Mediated
KOtBu (2 eq) NMP/THF 60-80

High (75-

90%)

Fast; requires

anhydrous

conditions.

Cu-Catalyzed
CuI (10

mol%)
DMF 100

Good (70-

85%)

Economical;

tolerates

moisture

better.

Au-Catalyzed
AuCl₃ /

AgOTf
Toluene 80

Excellent

(>90%)

Mildest

conditions;

expensive.

Experimental Protocols
Note: All procedures must be performed in a fume hood using standard Schlenk techniques.

Protocol A: Synthesis of 4-Chloro-6-
(phenylethynyl)pyrimidin-5-amine

Setup: Charge a dried round-bottom flask with 4,6-dichloro-5-aminopyrimidine (1.64 g, 10

mmol), Pd(PPh₃)₂Cl₂ (350 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).

Inerting: Evacuate and backfill with Argon (3 cycles).

Solvent Addition: Add anhydrous DMF (20 mL) and Triethylamine (4.2 mL, 30 mmol) via

syringe.

Reagent Addition: Add Phenylacetylene (1.1 mL, 10 mmol) dropwise over 10 minutes.

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.
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Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50

mL) and brine. Dry over Na₂SO₄.

Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

Expected Product: Yellow to light brown solid.

Protocol B: Cyclization to 4-Chloro-6-phenyl-7H-
pyrrolo[2,3-d]pyrimidine

Setup: Dissolve the intermediate from Protocol A (1.0 mmol) in anhydrous NMP (5 mL).

Reagent: Add KOtBu (2.0 mmol) in one portion.

Reaction: Heat to 80°C for 1–2 hours.

Quench: Pour into ice-water (50 mL). The product typically precipitates.

Isolation: Filter the solid, wash with water, and dry under vacuum. Recrystallize from Ethanol

if necessary.

Downstream Applications: Kinase Inhibitor Design
Once the cyclized 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is obtained, the 4-chloro group

is displaced via SₙAr to create the active pharmaceutical ingredient (API).

Common Nucleophiles:

3-Chloro-4-fluoroaniline: Used in EGFR inhibitors (Gefitinib analogs).

Phenoxyanilines: Used in BTK inhibitors (Ibrutinib analogs).
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Figure 2: Logical assembly of the final drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patents.google.com/patent/CN105294573A/en
https://patents.google.com/patent/CN105294573A/en
https://www.chemicalbook.com/synthesis/5-amino-4-6-dichloropyrimidine.htm
https://www.benchchem.com/product/b1509474/docs#technical-monograph-4-chloro-6-phenylethynyl-pyrimidin-5-amine
https://www.benchchem.com/product/b1509474/docs#technical-monograph-4-chloro-6-phenylethynyl-pyrimidin-5-amine
https://www.benchchem.com/product/b1509474/docs#technical-monograph-4-chloro-6-phenylethynyl-pyrimidin-5-amine
https://www.benchchem.com/product/b1509474/docs#technical-monograph-4-chloro-6-phenylethynyl-pyrimidin-5-amine
https://www.benchchem.com/product/b1509474?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1509474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

